5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde
Description
5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H6FNO2 It is a heterocyclic compound that contains both a furan ring and a pyridine ring, with a fluorine atom attached to the pyridine ring
Properties
IUPAC Name |
5-(3-fluoropyridin-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-2-1-5-12-10(8)9-4-3-7(6-13)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLXSYOBCLGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(O2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde typically involves the reaction of 3-fluoropyridine with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base to facilitate the reaction. For example, the reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which helps to deprotonate the furan ring and promote nucleophilic substitution at the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Knoevenagel Condensation
This reaction enables the formation of α,β-unsaturated carbonyl derivatives.
Reagents/Conditions :
-
Piperidine (catalyst) in ethanol under reflux.
-
Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).
Mechanism :
The aldehyde undergoes nucleophilic attack by the enolate of the active methylene compound, followed by dehydration to form conjugated products.
Example :
Reaction with malononitrile yields (E)-3-(5-(3-fluoropyridin-2-yl)furan-2-yl)acrylonitrile.
| Product | Yield | Reference |
|---|---|---|
| α,β-unsaturated nitriles/esters | ~75–85% |
Nucleophilic Addition Reactions
The aldehyde group reacts with nitrogen nucleophiles to form imines or hydrazones.
Hydrazone Formation
Reagents/Conditions :
-
Hydrazine derivatives (e.g., phenylhydrazine) in CH₂Cl₂ with Et₃N.
Example :
Reaction with phenylhydrazine produces the corresponding hydrazone, confirmed via NMR and IR spectroscopy .
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Phenylhydrazine | (E)-N'-((5-(3-fluoropyridin-2-yl)furan-2-yl)methylene)phenylhydrazine | 63% |
Cyclization Reactions
The compound participates in aminocatalyzed [3+2] cyclizations to form indolizine derivatives.
Reagents/Conditions :
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (catalyst) in CF₃CH₂OH under Ar.
-
Ketones (e.g., pyridin-2-ylmethanone).
Mechanism :
Iminium intermediate formation followed by cyclization and aromatization .
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| Pyridin-2-ylmethanone | 1-(Pyridin-2-yl)-3-(5-(3-fluoropyridin-2-yl)furan-2-yl)indolizine-2-carbaldehyde | 95% |
Oxidation to Carboxylic Acid
Reagents/Conditions :
-
KMnO₄ in H₂SO₄(aq).
Product :
5-(3-Fluoropyridin-2-yl)furan-2-carboxylic acid (confirmed by IR: C=O stretch at 1,700 cm⁻¹).
Reduction to Alcohol
Reagents/Conditions :
-
NaBH₄ in MeOH.
Product :
5-(3-Fluoropyridin-2-yl)furan-2-methanol (NMR: δ 4.5 ppm for -CH₂OH).
Suzuki-Miyaura Coupling
While not directly observed for this compound, analogous furan-2-carbaldehydes undergo cross-coupling with boronic acids.
Hypothetical Reaction :
Replacement of the 3-fluoropyridinyl group via Pd-catalyzed coupling.
| Reagent | Product | Conditions |
|---|---|---|
| Arylboronic acid | 5-Arylfuran-2-carbaldehyde | Pd(PPh₃)₄, K₂CO₃ |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that derivatives of furan-2-carbaldehyde, including those containing pyridine rings, exhibit notable antimicrobial properties. For instance, thiosemicarbazone derivatives synthesized from furan-2-carbaldehyde have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Candida albicans . The incorporation of the 3-fluoropyridine moiety may enhance these properties due to the electron-withdrawing nature of the fluorine atom, which can affect the compound's reactivity and interaction with biological targets.
1.2 Antiviral Applications
The compound has potential as a precursor for antiviral agents. Recent studies have focused on developing inhibitors for SARS-CoV-2 using derivatives of furan-2-carbaldehyde . The ability to modify the aldehyde group allows for the introduction of various functional groups that can enhance antiviral activity.
Organic Synthesis
2.1 Building Block for Complex Molecules
5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic additions and cycloadditions, leading to the formation of complex heterocyclic compounds . The compound's versatility makes it suitable for synthesizing indolizine derivatives, which are known for their biological activity.
Case Study: Synthesis of Indolizine Derivatives
A recent study employed aminocatalyzed reactions to synthesize indolizine derivatives from furan-based aldehydes, demonstrating the utility of this compound as a starting material. The reaction conditions were optimized to yield high purity and yield of the desired products .
Material Science
3.1 Functional Materials
The incorporation of furan derivatives into polymer matrices has been explored for developing functional materials with enhanced properties. The presence of the furan ring can impart unique electronic properties, making these materials suitable for applications in organic electronics and photonics.
Data Table: Properties of Furan-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | High (up to 300°C) |
| Electrical Conductivity | Moderate |
| Mechanical Strength | Good |
Mechanism of Action
The mechanism of action of 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets. Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chloropyridin-2-yl)furan-2-carbaldehyde
- 5-(3-Bromopyridin-2-yl)furan-2-carbaldehyde
- 5-(3-Methylpyridin-2-yl)furan-2-carbaldehyde
Uniqueness
5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Biological Activity
Overview
5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves various organic reactions, including the use of furan derivatives and fluorinated pyridines. The synthetic routes often aim to enhance yield and purity while minimizing by-products.
Common Synthetic Route
- Starting Materials : Furan-2-carbaldehyde and 3-fluoropyridine.
- Reaction Conditions : Typically performed under controlled temperature and reaction times to optimize yield.
- Yield : Reports suggest yields can vary between 60% to 85%, depending on reaction conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the fluorine atom enhances its metabolic stability and bioavailability.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties against pathogens such as SARS-CoV-2. For instance, a study demonstrated that derivatives with furan moieties could inhibit viral replication by interacting with viral proteins, suggesting that this compound may possess similar therapeutic potential .
Data Table: Biological Activity Summary
Case Studies
- Antiviral Studies : A recent study evaluated various furan derivatives for their antiviral activity against SARS-CoV-2. The results indicated that compounds with structural similarities to this compound could inhibit viral entry and replication, highlighting the importance of the furan ring in mediating these effects .
- Anticancer Potential : In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against several cancer cell lines, including HeLa and A549 cells. The mechanism was linked to apoptosis induction, suggesting a promising avenue for further research into its anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
